molecular formula C22H25N3O2 B6080013 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine

2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine

Cat. No. B6080013
M. Wt: 363.5 g/mol
InChI Key: CSBJJIKSAYRZTM-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This leads to a decrease in enzyme activity and subsequently, a decrease in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine exhibits anti-cancer, anti-inflammatory, and anti-platelet effects. It has also been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, its limited availability and high cost may pose a challenge for researchers. Additionally, the compound's stability and solubility may also affect its use in lab experiments.

Future Directions

Future research on 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine could focus on its potential as a drug candidate for specific diseases, such as cancer and cardiovascular disorders. Further studies could also investigate the compound's mechanism of action and potential side effects. Additionally, research could be conducted to optimize the synthesis method of this compound to make it more cost-effective and readily available for scientific research.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine is a promising compound with potential applications in drug discovery and development. Its inhibitory activity against enzymes and positive effects on the cardiovascular system make it a potential candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine involves the reaction of 4-methoxybenzylamine with 3-(1H-pyrazol-1-yl)benzaldehyde in the presence of morpholine and acetic acid. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including tyrosine kinase and phosphodiesterase. This makes it a potential candidate for the treatment of various diseases, such as cancer and cardiovascular disorders.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-[(3-pyrazol-1-ylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-26-21-8-6-18(7-9-21)15-22-17-24(12-13-27-22)16-19-4-2-5-20(14-19)25-11-3-10-23-25/h2-11,14,22H,12-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJJIKSAYRZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine

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